molecular formula C9H9NO B1329842 4-Ethoxybenzonitrile CAS No. 25117-74-2

4-Ethoxybenzonitrile

Cat. No.: B1329842
CAS No.: 25117-74-2
M. Wt: 147.17 g/mol
InChI Key: PJRLUGQMEZZDIY-UHFFFAOYSA-N
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Description

4-Ethoxybenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, where an ethoxy group is substituted at the para position of the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxybenzonitrile can be synthesized through the denitrative etherification of 4-nitrobenzonitrile with ethanol. The reaction involves mixing 4-nitrobenzonitrile, sodium hydroxide, and absolute ethanol in N,N-dimethylformamide (DMF) under white LED irradiation at 25°C. The reaction progress is monitored by thin layer chromatography (TLC). After completion, the product is extracted with ethyl acetate and water, and purified by column chromatography using n-hexane and ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to form an amide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

    Reduction: The major product is the corresponding amide.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

4-Ethoxybenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and nitrile functionality play crucial roles in its binding affinity and reactivity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Similar structure with a methoxy group instead of an ethoxy group.

    4-Butoxybenzonitrile: Similar structure with a butoxy group instead of an ethoxy group.

    4-Hydroxybenzonitrile: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

4-Ethoxybenzonitrile is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it suitable for particular synthetic applications and research studies where other similar compounds may not be as effective.

Properties

IUPAC Name

4-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRLUGQMEZZDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179806
Record name 4-Ethoxybenzoic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-74-2
Record name 4-Ethoxybenzoic acid nitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxybenzoic acid nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 4-Ethoxybenzonitrile in organic synthesis?

A1: this compound serves as a valuable precursor in synthesizing various organic compounds. For instance, it can be used to create 3-Methoxy-4-ethoxybenzonitrile, a compound with potential applications in pharmaceuticals and materials science. []

Q2: How does the synthesis process for 3-Methoxy-4-ethoxybenzonitrile utilize this compound?

A2: The synthesis process doesn't directly use this compound. Instead, it utilizes a similar starting material, ethyl vanillin. This compound undergoes a series of reactions, including methylation and dehydration, to yield the desired 3-Methoxy-4-ethoxybenzonitrile. This synthetic route highlights the versatility of substituted benzonitriles like this compound as building blocks in organic chemistry. []

Q3: What physicochemical properties of this compound are investigated in the provided research?

A3: One of the papers investigates the dielectric relaxation properties of this compound in a benzene solution. [] This research helps understand how the molecule interacts with electromagnetic fields and provides insights into its molecular mobility and interactions in a non-polar solvent environment.

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